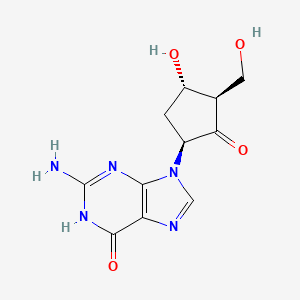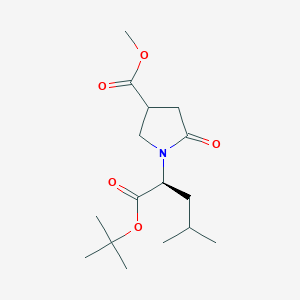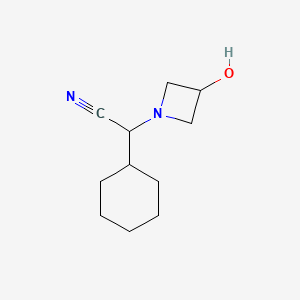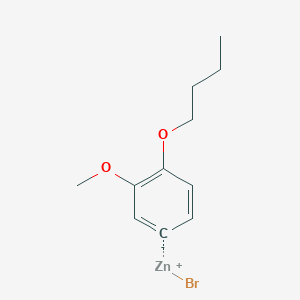
2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of antiviral agents, particularly those targeting hepatitis B virus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one typically involves multiple steps, starting from simpler organic molecules. One common route involves the use of benzyl chloromethyl ether as a starting material, which undergoes a series of reactions including cyclization and functional group transformations to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its interactions with biological macromolecules, providing insights into enzyme mechanisms and protein-ligand interactions.
Medicine: Its primary application is in the development of antiviral drugs, especially those targeting hepatitis B virus.
Mechanism of Action
The mechanism of action of 2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one involves its interaction with viral enzymes. In the case of its role as an intermediate in entecavir synthesis, the compound ultimately inhibits the reverse transcriptase enzyme of the hepatitis B virus, preventing viral replication. This inhibition occurs through competitive binding to the enzyme’s active site, blocking the incorporation of nucleotides into the viral DNA .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one: This compound is structurally similar but contains benzyloxy groups instead of hydroxyl groups, affecting its reactivity and applications.
Uniqueness
The uniqueness of 2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one lies in its specific functional groups, which confer distinct chemical properties and biological activities. Its hydroxyl and oxo groups enable a range of chemical transformations, making it a versatile intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C11H13N5O4 |
|---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O4/c12-11-14-9-7(10(20)15-11)13-3-16(9)5-1-6(18)4(2-17)8(5)19/h3-6,17-18H,1-2H2,(H3,12,14,15,20)/t4-,5+,6+/m1/s1 |
InChI Key |
VMJXKBOWUHIIFZ-SRQIZXRXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Canonical SMILES |
C1C(C(C(=O)C1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14881590.png)




![1-(2-Fluoro-4-methoxyphenyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B14881623.png)
![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B14881629.png)

![3-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14881634.png)



